3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is fused with a carboxamide group, a bromobenzamido group, and a methoxyphenyl group, making it a complex molecule with multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Bromination: The bromobenzamido group is introduced by brominating the benzofuran derivative using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Methoxylation: The methoxyphenyl group is added through a nucleophilic substitution reaction, where a methoxy group is introduced to the phenyl ring using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of benzofuran are explored for their potential as drugs. This compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. For instance, if it exhibits anticancer activity, it might inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Similar structure but with the methoxy group in a different position.
3-(2-bromobenzamido)-N-(3-hydroxyphenyl)benzofuran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-15-8-6-7-14(13-15)25-23(28)21-20(17-10-3-5-12-19(17)30-21)26-22(27)16-9-2-4-11-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVHMKCPHMDCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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